2-Benzyl-1-cyanoguanidine
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Overview
Description
2-Benzyl-1-cyanoguanidine is a chemical compound belonging to the guanidine family Guanidines are known for their versatile functional groups and have found applications in various biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1-cyanoguanidine typically involves the reaction of benzylamine with cyanamide under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product. The reaction conditions often include the use of a base to facilitate the reaction and control the pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-1-cyanoguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to an amine, altering the compound’s properties.
Substitution: The benzyl group can be substituted with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are typically mild, with controlled temperatures and pH to ensure selective reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted guanidines. These products have diverse applications in different fields, including pharmaceuticals and materials science.
Scientific Research Applications
2-Benzyl-1-cyanoguanidine has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing other guanidine derivatives, which are valuable in organic synthesis and catalysis.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Some derivatives of this compound are investigated for their therapeutic potential, particularly in treating diseases like cancer and diabetes.
Industry: The compound is used in the production of adhesives, resins, and other industrial materials due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 2-Benzyl-1-cyanoguanidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Benzyl-1-cyanoguanidine include:
2-Cyanoguanidine: A simpler guanidine derivative with similar reactivity.
N-Benzylguanidine: Another benzyl-substituted guanidine with comparable properties.
Biguanides: Compounds with two guanidine groups linked together, showing similar biological activities.
Uniqueness
This compound is unique due to its specific structure, which combines the reactivity of the guanidine group with the stability and versatility of the benzyl group
Properties
IUPAC Name |
2-benzyl-1-cyanoguanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-7-13-9(11)12-6-8-4-2-1-3-5-8/h1-5H,6H2,(H3,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDXJSPBOJYHQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(N)NC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327396 |
Source
|
Record name | 2-benzyl-1-cyanoguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93070-49-6 |
Source
|
Record name | 2-benzyl-1-cyanoguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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